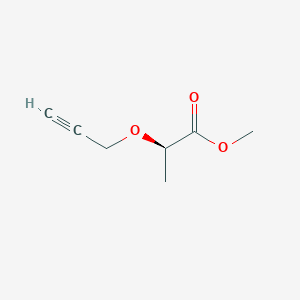

methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-prop-2-ynoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBIJGCMAURQHW-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate typically involves the reaction of (2R)-2-hydroxypropanoic acid with propargyl alcohol in the presence of a suitable esterification catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized acids on solid supports can be used to facilitate the esterification reaction, and the process may be optimized for temperature, pressure, and reactant concentrations to maximize output.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate can undergo various chemical reactions, including:

Oxidation: The propargylic ether moiety can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides, thioesters, or other derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The propargylic ether moiety can undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Comparison

Propargyloxy vs. Sulfonyloxy Esters

- Methyl (2R)-2-[(methylsulfonyl)oxy]propanoate (): Substituent: Methylsulfonyloxy (-OSO₂CH₃). Reactivity: The sulfonyloxy group is a superior leaving group, facilitating nucleophilic substitution (e.g., SN2 reactions). Applications: Intermediate in peptide synthesis or glycosylation. Key Difference: Unlike the propargyloxy group, sulfonyloxy lacks alkyne reactivity, limiting utility in click chemistry .

Propargyloxy vs. Phenoxy Esters

- Methyl (2R)-2-(4-hydroxyphenoxy)propanoate (): Substituent: 4-Hydroxyphenoxy (-O-C₆H₄-OH). Reactivity: Phenoxy groups participate in electrophilic aromatic substitution but lack alkyne-based cycloaddition. Electronic Effects: The propargyloxy group is more electron-withdrawing, accelerating ester hydrolysis compared to phenoxy derivatives .

Stereochemical and Functional Group Variations

Chiral Esters with Amino Substituents

- Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate (): Substituent: Amino (-NH₂) and indole groups. Applications: Intermediate in tryptophan-derived pharmaceuticals. Key Difference: The amino group enables hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic propargyloxy group .

B. Anti-Tumor Propargyloxy Benzoates ():

- Compounds 8 and 9: Methyl benzoates with propargyloxy and terpenoid substituents.

- Biological Activity: Demonstrated anti-tumor efficacy via α1-adrenoceptor binding.

Data Table: Physicochemical and Reactivity Profiles

Biological Activity

Methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and research findings.

This compound is an ester compound characterized by the presence of a prop-2-yn-1-yloxy group. Its molecular structure allows for various biochemical interactions that are crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlighted its efficacy against a range of bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, notably breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| A549 (Lung Cancer) | 12 | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Its functional groups allow it to engage in various biochemical interactions, potentially affecting cellular processes such as signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a notable reduction in bacterial load in treated subjects compared to controls, supporting its use as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

In another study focusing on cancer treatment, patients with advanced breast cancer were administered this compound as part of a combination therapy. Preliminary results showed improved patient outcomes and reduced tumor sizes, warranting further investigation into its clinical applications.

Q & A

Basic: What synthetic strategies are recommended for preparing methyl (2R)-2-(prop-2-yn-1-yloxy)propanoate with high enantiomeric purity?

Answer:

- Esterification : React (2R)-2-hydroxypropanoic acid with propargyl bromide under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to introduce the propargyl ether group, followed by methyl esterification with methanol and a sulfuric acid catalyst .

- Flow Microreactor Synthesis : Optimize reaction efficiency and yield using continuous flow systems, which enhance mixing and temperature control, reducing side reactions .

- Chiral Purity : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to isolate the (2R)-enantiomer. Confirm purity via polarimetry or chiral NMR shift reagents .

Advanced: How can density functional theory (DFT) predict the reactivity of the propargyl ether moiety in click chemistry applications?

Answer:

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G* level) to calculate transition states and activation energies for cycloaddition reactions between the propargyl group and azides. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Thermochemical Analysis : Validate predicted reaction pathways against experimental data (e.g., reaction rates or product distributions) to resolve discrepancies. Adjust exchange-correlation functionals in DFT for improved accuracy in alkyne reactivity .

Basic: What crystallographic methods confirm the (2R) configuration and molecular geometry?

Answer:

- Single-Crystal X-ray Diffraction : Grow high-quality crystals via slow evaporation. Use SHELXL for structure refinement, focusing on the Flack parameter to confirm absolute configuration .

- ORTEP Visualization : Generate anisotropic displacement ellipsoid plots to assess steric strain or unusual bond angles, particularly around the chiral center and propargyl group .

Advanced: How should researchers address contradictions in NMR data caused by propargyl side reactions?

Answer:

- Reaction Monitoring : Use real-time in situ NMR or TLC to detect intermediates (e.g., allene formation via propargyl rearrangement). Quench reactions at critical points to isolate transient species .

- Advanced Spectroscopy : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas of unexpected products .

Advanced: What strategies integrate this compound into bioactive alkaloids or pharmaceuticals?

Answer:

- Prenylation and Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Sonogashira) to attach the propargyl group to indole or pyridine scaffolds. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .

- Click Chemistry : React the propargyl ether with azide-functionalized biomolecules (e.g., peptides) to generate triazole-linked conjugates for drug delivery studies .

Basic: What safety protocols are critical for handling this compound under high-temperature conditions?

Answer:

- PPE Requirements : Use flame-resistant lab coats, nitrile gloves, and OV/AG-P99 respirators to prevent inhalation of vapors. Install explosion-proof fume hoods for reactions above 100°C .

- Thermal Stability Testing : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid heating beyond 150°C without inert atmosphere protection .

Advanced: Which analytical methods effectively characterize impurities in synthesized batches?

Answer:

- HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution to separate impurities. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity guidelines) .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish process-related impurities from degradation products during stability studies .

Advanced: How does the (2R) configuration influence enantioselective biocatalysis or enzyme interactions?

Answer:

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the (2R)-enantiomer and enzyme active sites (e.g., lipases or cytochrome P450s). Validate with kinetic assays (Km/Vmax) .

- Chiral Auxiliaries : Design derivatives with bulky substituents (e.g., tert-butyl) to sterically bias enzymatic recognition, enhancing stereochemical control in asymmetric syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.